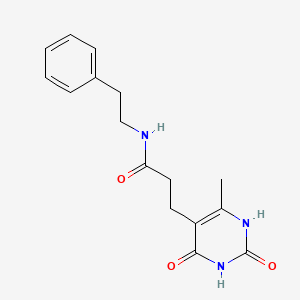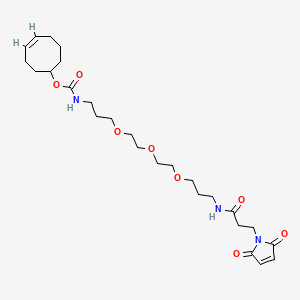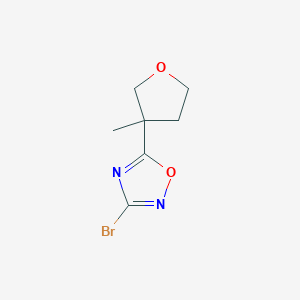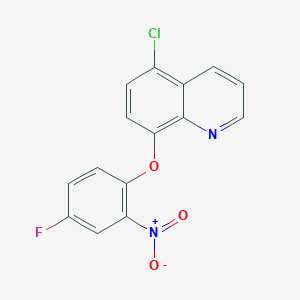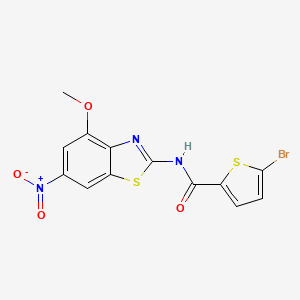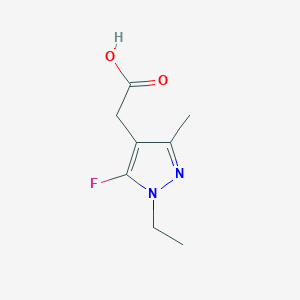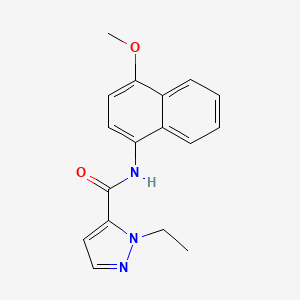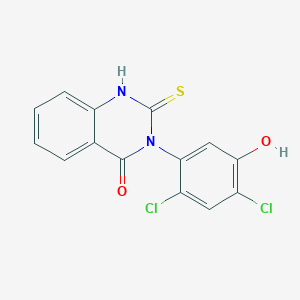
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C14H8Cl2N2O2S and its molecular weight is 339.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactivity and Medicinal Potential
- Quinazolinone compounds, including variations of 3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one, have demonstrated a range of biological activities. They have been reported to possess antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic and sedative activities. Additionally, anti-malarial and anti-diabetic activities have been associated with these compounds. In particular, specific derivatives have exhibited significant analgesic activity, showcasing their potential in pain management and treatment (Osarumwense Peter Osarodion, 2023).
Antibacterial and Antifungal Activities
- The antibacterial and antifungal properties of quinazolinone derivatives have been a focus of scientific research. Studies indicate that these compounds exhibit remarkable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The activities were determined against a variety of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi, showing the broad-spectrum potential of these compounds (N. Patel et al., 2010).
Anticancer Activity
- The anticancer potential of quinazolinone derivatives has been explored, with certain compounds showing remarkable activity against cancer cell lines. The rational design and QSAR techniques have facilitated the understanding of the pharmacophoric requirements for these derivatives, leading to the identification of potent antitumor agents. Specifically, modifications in the quinazolinone structure have led to the discovery of compounds with notable inhibitory effects on cancer-related enzymes and proteins, highlighting their potential in cancer therapy (M. Noolvi & H. Patel, 2013).
Molecular Structure and Interaction Studies
- The molecular structures of quinazolinone derivatives are meticulously analyzed using various spectroscopic methods, crystallography, and computational techniques like density functional theory (DFT) calculations. These studies not only confirm the molecular configuration but also provide insight into the interactions of these compounds with biological targets, such as proteins. Such detailed structural analysis is pivotal for understanding the bioactivity of these compounds and for guiding the design of new derivatives with enhanced biological properties (Qing-mei Wu et al., 2022).
Corrosion Inhibition
- Quinazolinone derivatives have been investigated as corrosion inhibitors, showing efficacy in protecting metals against corrosion in acidic environments. This application is significant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. The derivatives function by forming a protective layer on the metal surface, inhibiting the corrosion process. The effectiveness of these compounds as corrosion inhibitors is supported by experimental data and computational studies, including DFT calculations and Monte Carlo simulations (N. Errahmany et al., 2020).
Properties
IUPAC Name |
3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-5-9(16)12(19)6-11(8)18-13(20)7-3-1-2-4-10(7)17-14(18)21/h1-6,19H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUMCUGXBVKLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

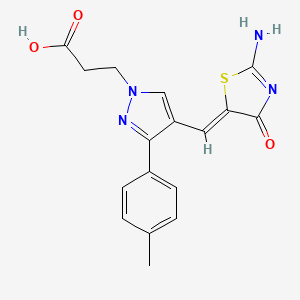
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
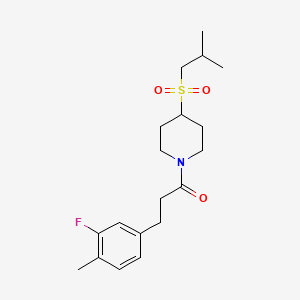

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)
